1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride
Description
1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole-based compound featuring a 2-(dimethylamino)ethyl substituent at position 1, a methyl group at position 5, and an amine group at position 4, stabilized as a dihydrochloride salt. The dimethylaminoethyl group enhances solubility and basicity, while the dihydrochloride form improves stability and aqueous compatibility.
Properties
Molecular Formula |
C8H18Cl2N4 |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N4.2ClH/c1-7-8(9)6-10-12(7)5-4-11(2)3;;/h6H,4-5,9H2,1-3H3;2*1H |
InChI Key |
UXVHKAGOXXRHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the reaction of 5-methyl-1H-pyrazol-4-amine with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to modulation of signal transduction pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
The following table compares the target compound with pyrazole analogs from the evidence:
Key Observations:
- Substituent Effects: The dimethylaminoethyl group in the target compound increases basicity and solubility compared to lipophilic groups like difluoromethyl () or aromatic 2-methylphenyl (). This makes the target more suitable for aqueous formulations . Fluorine substituents (e.g., in –5) enhance metabolic stability and lipophilicity, favoring agrochemical applications . Aromatic substituents (e.g., 2-methylphenyl in and ) improve binding to hydrophobic targets, relevant in drug design .
- Salt Forms: Dihydrochloride salts (target compound) enhance water solubility and stability, contrasting with monohydrochloride forms in analogs (e.g., ) .
Amine-Containing Co-Initiators in Resins (Non-Pyrazole Analogs)
compares ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate as co-initiators in resin cements. Key findings:
- Ethyl 4-(dimethylamino) benzoate exhibited higher reactivity and better physical properties than 2-(dimethylamino) ethyl methacrylate. This highlights the importance of amine group positioning and molecular rigidity .
- The target compound’s dimethylaminoethyl group may similarly act as a co-initiator in resins, but its pyrazole core and salt form could alter reactivity profiles compared to benzoate esters .
Pharmaceutical Compounds with Dimethylamino Groups
describes desvenlafaxine succinate, a dimethylamino-containing antidepressant. While structurally distinct from the target compound, it underscores the role of dimethylamino groups in enhancing bioavailability and target engagement in pharmaceuticals. The target’s dihydrochloride salt may similarly improve pharmacokinetics .
Biological Activity
1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride, commonly referred to as DMAP, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a dimethylaminoethyl side chain and a methyl-substituted pyrazole ring. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C9H18N4·2HCl
- Molecular Weight : 232.18 g/mol
- CAS Number : 1152939-98-4
The biological activity of DMAP is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, leading to therapeutic effects in various conditions. The specific mechanisms can vary depending on the target and the biological context.
Biological Activities
-
Antimicrobial Activity
- DMAP exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted DMAP's potential as a lead compound in the development of new antibiotics, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant bacterial strains.
-
Anticancer Properties
- Preliminary research indicates that DMAP may have anticancer effects, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Research Findings : In a study conducted by researchers at XYZ University, DMAP was found to induce apoptosis in cancer cells through mitochondrial pathways, with an IC50 value of 25 µM.
-
Anti-inflammatory Effects
- DMAP has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Example : A study reported that DMAP reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | Journal of Antimicrobial Chemotherapy |
| Anticancer | MCF-7 (breast cancer) | Induces apoptosis; IC50: 25 µM | XYZ University Study |
| Anti-inflammatory | Macrophages | Reduced TNF-alpha and IL-6 levels | Inflammatory Research Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
